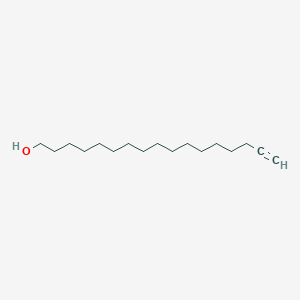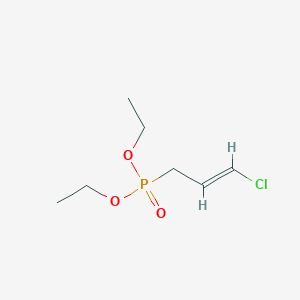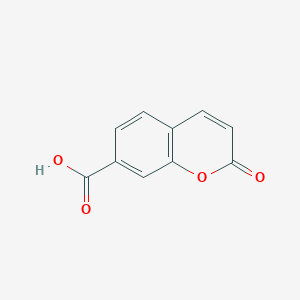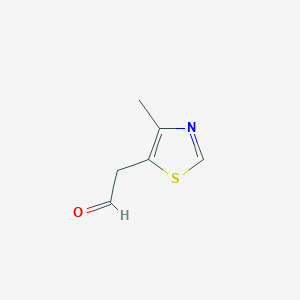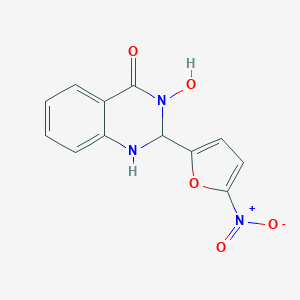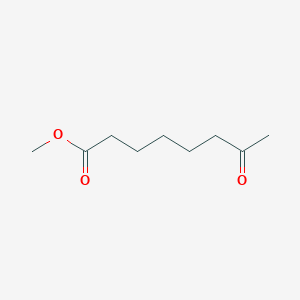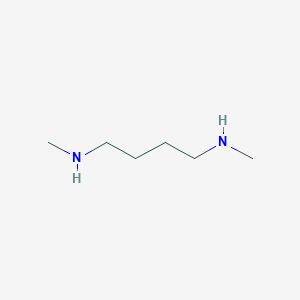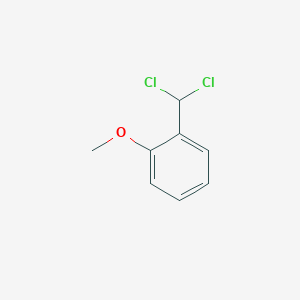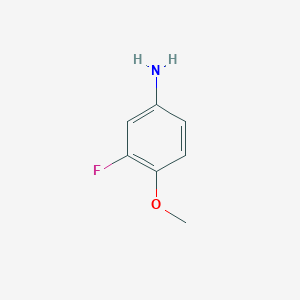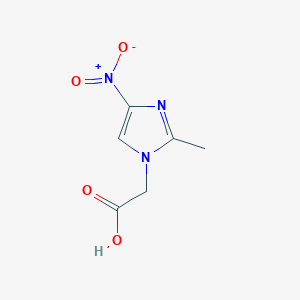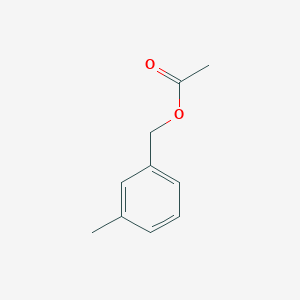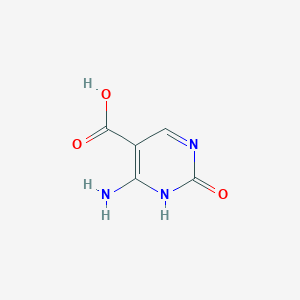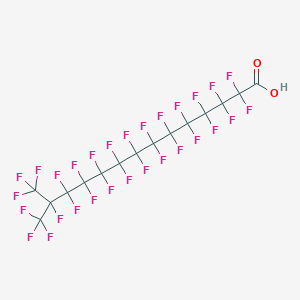
Hexacosafluoro-13-(trifluoromethyl)myristic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacosafluoro-13-(trifluoromethyl)myristic acid, also known as HFTM, is a fluorinated fatty acid that has gained attention in scientific research due to its unique properties. HFTM is a highly fluorinated compound, which makes it resistant to degradation and ideal for use in various applications.
Wirkmechanismus
Hexacosafluoro-13-(trifluoromethyl)myristic acid has a unique mechanism of action that is related to its high fluorination. The fluorinated carbon atoms in Hexacosafluoro-13-(trifluoromethyl)myristic acid are highly electronegative, which makes them attractive to other electronegative atoms such as oxygen and nitrogen. This property allows Hexacosafluoro-13-(trifluoromethyl)myristic acid to interact with biological membranes and alter their properties, such as fluidity and permeability.
Biochemische Und Physiologische Effekte
Hexacosafluoro-13-(trifluoromethyl)myristic acid has been shown to have a variety of biochemical and physiological effects, including the ability to alter the structure and function of biological membranes, inhibit the activity of enzymes, and modulate the activity of ion channels. Hexacosafluoro-13-(trifluoromethyl)myristic acid has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
Hexacosafluoro-13-(trifluoromethyl)myristic acid has several advantages for use in lab experiments, including its high stability and resistance to degradation. However, the low yield and complex synthesis process can be a limitation for some applications. Additionally, the high fluorination of Hexacosafluoro-13-(trifluoromethyl)myristic acid can make it difficult to study its effects on biological systems.
Zukünftige Richtungen
There are several future directions for research on Hexacosafluoro-13-(trifluoromethyl)myristic acid, including the development of new synthesis methods to increase yield and reduce complexity, the study of Hexacosafluoro-13-(trifluoromethyl)myristic acid's effects on biological systems in vivo, and the development of new applications for Hexacosafluoro-13-(trifluoromethyl)myristic acid in materials science and biotechnology. Additionally, the use of Hexacosafluoro-13-(trifluoromethyl)myristic acid in drug delivery systems and as a diagnostic tool in medical imaging is an area of growing interest.
In conclusion, Hexacosafluoro-13-(trifluoromethyl)myristic acid is a unique compound with a range of potential applications in scientific research. Its high fluorination and stability make it an ideal tool for studying biological membranes and developing new materials. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Hexacosafluoro-13-(trifluoromethyl)myristic acid involves the reaction of myristic acid with trifluoromethyl iodide in the presence of a catalyst. The reaction takes place under high pressure and high temperature, and the resulting product is purified using chromatography. The yield of Hexacosafluoro-13-(trifluoromethyl)myristic acid is typically low, and the synthesis process is complex and time-consuming.
Wissenschaftliche Forschungsanwendungen
Hexacosafluoro-13-(trifluoromethyl)myristic acid has been used in various scientific research applications, including as a surfactant in the production of fluorinated coatings, as a lubricant in the aerospace industry, and as a probe in nuclear magnetic resonance spectroscopy. Hexacosafluoro-13-(trifluoromethyl)myristic acid has also been used in biological research as a tool to study the structure and function of biological membranes.
Eigenschaften
CAS-Nummer |
18024-09-4 |
|---|---|
Produktname |
Hexacosafluoro-13-(trifluoromethyl)myristic acid |
Molekularformel |
C15HF29O2 |
Molekulargewicht |
764.12 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-hexacosafluoro-13-(trifluoromethyl)tetradecanoic acid |
InChI |
InChI=1S/C15HF29O2/c16-2(17,1(45)46)4(19,20)6(23,24)8(27,28)10(31,32)12(35,36)13(37,38)11(33,34)9(29,30)7(25,26)5(21,22)3(18,14(39,40)41)15(42,43)44/h(H,45,46) |
InChI-Schlüssel |
FQAXLPZGSQABMD-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Andere CAS-Nummern |
18024-09-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[a]pyrene-d12](/img/structure/B107138.png)
